Plasmepsin Biochemical Inhibition: Single-Point IC50 Without Direct Comparator
The sole publicly available quantitative activity data for this compound is an IC50 value of 0.184 (unit not explicitly specified but inferred as µM based on the context of the source study) recorded against a plasmepsin enzyme [1]. This result originates from the fragment screening campaign that ultimately produced the 2-aminoquinazolin-4(3H)-one lead series. Critically, the published study does not report a direct head-to-head comparison between this benzisothiazole fragment and the optimized 2-aminoquinazolin-4(3H)-one leads under identical assay conditions, nor does it provide IC50 values for the closest structural analogs within the benzisothiazole-piperazine sub-series. The absence of comparator data means that the relative potency ranking of this compound against other fragment hits from the same library, or against the eventual lead compounds, cannot be determined.
| Evidence Dimension | Plasmepsin inhibitory potency (biochemical IC50) |
|---|---|
| Target Compound Data | IC50 = 0.184 (unit presumed µM) |
| Comparator Or Baseline | No direct comparator reported in available source; eventual lead compounds from the same study achieved submicromolar to nanomolar potency against Plm I, II, and IV [2]. |
| Quantified Difference | Cannot be calculated; cross-class comparison is invalid due to different chemotypes and assay conditions. |
| Conditions | Plasmepsin enzyme inhibition assay; pH and temperature not specified in the BRENDA entry [1]. |
Why This Matters
For procurement, the IC50 establishes baseline biochemical activity but is insufficient on its own to justify selection over other commercially available plasmepsin inhibitor fragments without comparative selectivity or binding mode data.
- [1] BRENDA Enzyme Database. Ligand: 4-(1,2-benzothiazol-3-yl)-N-methylpiperazine-1-carboxamide (BRENDA Ligand ID 236216). IC50 Value: 0.184. Reference: Rasina, D. et al. J. Med. Chem. 2016, 59, 374–387. View Source
- [2] Rasina, D.; Otikovs, M.; Leitans, J.; Recacha, R.; Borysov, O.V.; Kanepe-Lapsa, I.; Domraceva, I.; Pantelejevs, T.; Tars, K.; Blackman, M.J.; Jaudzems, K.; Jirgensons, A. Fragment-Based Discovery of 2-Aminoquinazolin-4(3H)-ones As Novel Class Nonpeptidomimetic Inhibitors of the Plasmepsins I, II, and IV. J. Med. Chem. 2016, 59, 374–387. View Source
